3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine
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Overview
Description
3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole or pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism by which 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl: Another compound with similar structural features.
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Known for its inhibitory effects on specific pathways.
Uniqueness
What sets 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine apart is its specific combination of imidazole and pyrazole rings, which provides a unique interaction profile with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(6-methylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N4/c1-8-7-9-12(4-2-3-10)5-6-13(9)11-8/h5-7H,2-4,10H2,1H3 |
InChI Key |
VLFMMLFCFVFZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCCN |
Origin of Product |
United States |
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